![molecular formula C12H8O B14348691 Azuleno[1,2-b]furan CAS No. 92798-12-4](/img/structure/B14348691.png)
Azuleno[1,2-b]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azuleno[1,2-b]furan is a heterocyclic compound that features a fused ring system combining azulene and furan. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color, while furan is a five-membered aromatic ring containing one oxygen atom. The fusion of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azuleno[1,2-b]furan can be synthesized through several methods. One common approach involves the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines of N-ethoxycarbonyl-3-oxopyrrolidine or 3-oxotetrahydrofuran . This reaction typically requires specific conditions, such as the presence of a base and controlled temperature, to ensure the successful formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis of related azulene derivatives often involves large-scale reactions using similar starting materials and conditions. The scalability of these methods depends on the availability of precursors and the efficiency of the synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
Azuleno[1,2-b]furan undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the aromatic nature of azulene, electrophilic substitution reactions can occur at specific positions on the ring system.
Nucleophilic Addition: The furan ring can participate in nucleophilic addition reactions, particularly at the 2-position.
Cycloaddition: The compound can undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as halogens and sulfonates for substitution reactions.
Nucleophiles: Such as Grignard reagents and organolithium compounds for addition reactions.
Cycloaddition Partners: Such as olefins and silyl enol ethers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or sulfonated derivatives, while nucleophilic addition can produce various substituted this compound compounds.
Applications De Recherche Scientifique
Azuleno[1,2-b]furan has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Azuleno[1,2-b]furan involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azuleno[1,2-b]pyrrole: A related compound where the furan ring is replaced with a pyrrole ring.
Azuleno[1,2-c]thiophene: Another similar compound where the furan ring is replaced with a thiophene ring.
Uniqueness
Azuleno[1,2-b]furan is unique due to its combination of azulene and furan rings, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for diverse research applications.
Propriétés
Numéro CAS |
92798-12-4 |
|---|---|
Formule moléculaire |
C12H8O |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
azuleno[1,2-b]furan |
InChI |
InChI=1S/C12H8O/c1-2-4-9-8-10-6-7-13-12(10)11(9)5-3-1/h1-8H |
Clé InChI |
BXCFJKXCTWKKCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=COC3=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



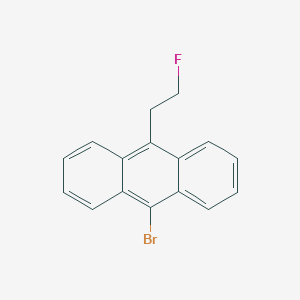

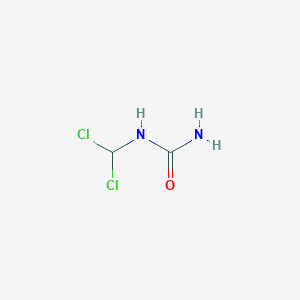
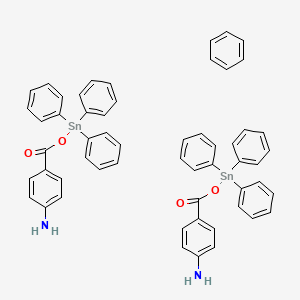
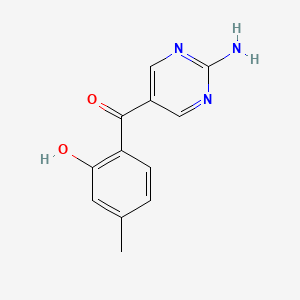

![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)

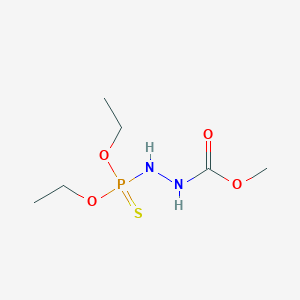

![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
